molecular formula C16H30N2O2 B1441272 Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate CAS No. 879883-54-2

Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Cat. No. B1441272
CAS RN: 879883-54-2
M. Wt: 282.42 g/mol
InChI Key: JFKOSNRSLHVFMJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1211568-27-2 . It has a molecular weight of 283.41 and its molecular formula is C15H29N3O2 . It appears as a white to light yellow powder to crystal .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h13,16H,4-12H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

Scientific Research Applications

Targeted Protein Degradation

This compound is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a promising approach for drug development, particularly in cancer therapy where certain proteins are overexpressed.

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit high antimicrobial activity . They are selective over mammalian cells and show no hemolytic properties, making them potential candidates for developing new antibacterial drugs.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found , compounds of this nature are often used in the development of new pharmaceuticals and in various organic synthesis applications. As such, future research may focus on exploring these areas further.

properties

IUPAC Name

tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKOSNRSLHVFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879883-54-2
Record name 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-(4-pyridinylmethyl)-1-piperidinecarboxylate (may be prepared as described in Description 1) (11.4 g) was dissolved in ethanol (200 ml) and acetic acid (2.36 ml). Platinum oxide (2 g) was added under a blanket of argon, and the reaction shaken under hydrogen at 50 psi for 18 h. After carefully filtering off the platinum catalyst, the solvent was evaporated and the residue redissolved in ethyl acetate (50 ml) and washed with saturated sodium hydrogen carbonate solution (50 ml). The aqueous phase was extracted into ethyl acetate (2×50 ml) and the combined organics dried (Na2SO4) and evaporated to give the title compound (D2) as white solid (9.4 g).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

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